![molecular formula C22H24N2O3 B2865053 3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 692762-02-0](/img/structure/B2865053.png)
3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, it’s likely that it involves the coupling of a 3,4-dimethoxybenzamide moiety with a 2,3,4,9-tetrahydro-1H-carbazol-6-yl moiety. The synthesis of similar compounds often involves reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide core structure, with two methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms of the benzene ring. Attached to the nitrogen atom of the benzamide group is a 2,3,4,9-tetrahydro-1H-carbazol-6-yl group .Scientific Research Applications
Drug Research and Development
This compound is part of the tetrahydroisoquinoline family, which are known as ‘privileged scaffolds’ in medicinal chemistry . They are employed in the synthesis of biologically active derivatives for drug development, targeting a wide range of diseases from inflammatory conditions to cancer and Parkinson’s disease .
Cancer Treatment
Specific derivatives of tetrahydroisoquinoline, like the one , have shown potential in targeting cancer stem cells . These compounds can inhibit the side population of colon cancer cells, indicating a possible application in anti-cancer therapies .
Pharmacology
In pharmacology, the structural analogs of this compound are used as building blocks for synthesizing pharmaceuticals. They have been evaluated as inhibitors for enzymes like influenza virus polymerase acidic (PA) endonuclease domain, which is crucial for antiviral drug development .
Biochemistry
The compound’s interactions with serum albumins have been studied using fluorescence techniques, indicating its potential role in increasing the solubility of hydrophobic drugs in blood plasma . This is essential for drug delivery and efficacy.
Biotechnology
In biotechnology, similar compounds are used in chemical synthesis, such as the creation of esters and peptides in both solution and solid-phase . This has implications for the development of new materials and biologically active molecules.
Chemical Synthesis
The compound is involved in the synthesis of complex organic molecules. For instance, it can be used in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to create diastereomeric morpholinone derivatives, which are important intermediates in organic synthesis .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in drug research and development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives can affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .
Pharmacokinetics
It’s known that serum albumins play a vital role by increasing the solubility of hydrophobic drugs in the blood plasma , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that factors such as the micro-environments of serum albumins can impart restrictions on the interactions of certain compounds . This could potentially influence the action of this compound.
properties
IUPAC Name |
3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-20-10-8-15(12-21(20)27-2)22(25)23-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)24-19/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAFSROTLJHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide |
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